molecular formula C7H10ClN3O2 B2647810 Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate CAS No. 1823829-53-3

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2647810
CAS No.: 1823829-53-3
M. Wt: 203.63
InChI Key: SXUHAKMROQHWGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 5-chloro-1H-1,2,4-triazole with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group on the triazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of acidic or basic conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazole derivatives.

    Hydrolysis: Formation of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid.

    Oxidation and Reduction: Formation of various oxidation states of the triazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt the growth of unwanted plants and fungi.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of essential biological pathways, such as DNA synthesis or protein production, ultimately leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent used to treat fungal infections.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group on the triazole ring enhances its reactivity and potential for forming various derivatives with diverse applications.

Properties

IUPAC Name

ethyl 2-(5-chloro-1,2,4-triazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-3-13-6(12)5(2)11-7(8)9-4-10-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUHAKMROQHWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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